molecular formula C9H7ClF3N3 B13715720 3-Amino-5-(3,4,5-trifluorophenyl)pyrazole Hydrochloride

3-Amino-5-(3,4,5-trifluorophenyl)pyrazole Hydrochloride

Cat. No.: B13715720
M. Wt: 249.62 g/mol
InChI Key: RULJJDQDNIPYRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-5-(3,4,5-trifluorophenyl)pyrazole Hydrochloride is a compound belonging to the pyrazole family, known for its versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are heterocyclic compounds containing a five-membered ring with two adjacent nitrogen atoms. The trifluorophenyl group attached to the pyrazole ring enhances its chemical stability and biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-(3,4,5-trifluorophenyl)pyrazole Hydrochloride typically involves the reaction of 3,4,5-trifluoroaniline with hydrazine hydrate, followed by cyclization with a suitable diketone or its equivalent. The reaction is usually carried out under reflux conditions in a polar solvent such as ethanol or methanol .

Industrial Production Methods: Industrial production methods for this compound often involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, reaction time, and the molar ratios of the reactants. The final product is purified using recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-5-(3,4,5-trifluorophenyl)pyrazole Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Amino-5-(3,4,5-trifluorophenyl)pyrazole Hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 3-Amino-5-(3,4,5-trifluorophenyl)pyrazole Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluorophenyl group enhances its binding affinity and selectivity towards these targets. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved .

Comparison with Similar Compounds

Comparison: Compared to other similar compounds, 3-Amino-5-(3,4,5-trifluorophenyl)pyrazole Hydrochloride exhibits unique properties due to the presence of the trifluorophenyl group. This group enhances its chemical stability, biological activity, and binding affinity towards molecular targets, making it a valuable compound in various scientific research applications .

Properties

Molecular Formula

C9H7ClF3N3

Molecular Weight

249.62 g/mol

IUPAC Name

5-(3,4,5-trifluorophenyl)-1H-pyrazol-3-amine;hydrochloride

InChI

InChI=1S/C9H6F3N3.ClH/c10-5-1-4(2-6(11)9(5)12)7-3-8(13)15-14-7;/h1-3H,(H3,13,14,15);1H

InChI Key

RULJJDQDNIPYRM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)F)F)C2=CC(=NN2)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.